

5-Methoxypyridine-2-carbonitrile molecular weight and formula

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Compound of Interest

Compound Name: 5-Methoxypyridine-2-carbonitrile

Cat. No.: B1355149

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Technical Guide: 5-Methoxypyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of **5-Methoxypyridine-2-carbonitrile**, a heterocyclic organic compound of interest in synthetic and medicinal chemistry.

Core Molecular Data

5-Methoxypyridine-2-carbonitrile is a pyridine derivative characterized by the presence of a methoxy group at the 5-position and a nitrile group at the 2-position.^[1] This substitution pattern imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.^[1]

Quantitative Molecular Information

The fundamental molecular formula and weight are essential for stoichiometric calculations in synthesis, analytical characterization, and high-throughput screening assays. The table below summarizes these key quantitative data points.

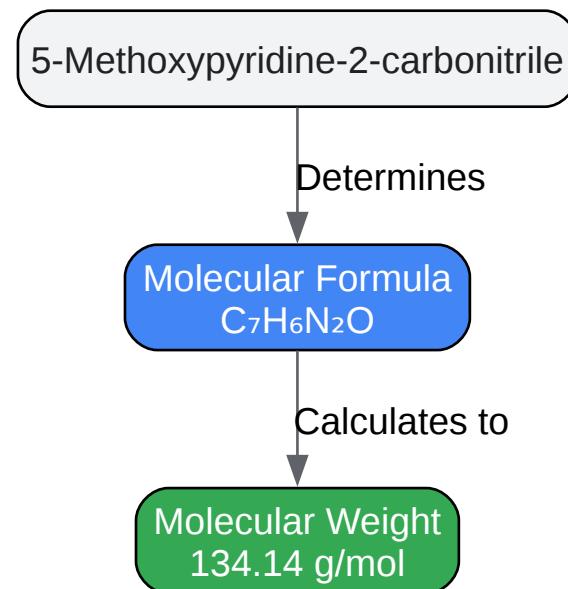
Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O	PubChem[2], Santa Cruz Biotechnology[3]
Molecular Weight	134.14 g/mol	PubChem[2], Santa Cruz Biotechnology[3]
Alternate Molecular Weight	134.13 g/mol	Appretech Scientific[4]
Monoisotopic Mass	134.048012819 Da	PubChem[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **5-Methoxypyridine-2-carbonitrile** are typically found within peer-reviewed scientific literature and patent documents. These procedures are highly specific to the desired purity, scale, and reaction pathway. A generalized workflow often involves the cyanation of a corresponding 5-methoxypyridine precursor. For specific, validated experimental methodologies, researchers are advised to consult chemical databases and scholarly articles pertaining to the synthesis of substituted picolinonitriles.

Logical Relationships

The relationship between the compound's common name, its empirical formula, and its calculated molecular weight is fundamental. The diagram below illustrates this direct hierarchical connection.



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Caption: Relationship between chemical name, formula, and molecular weight.

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References

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